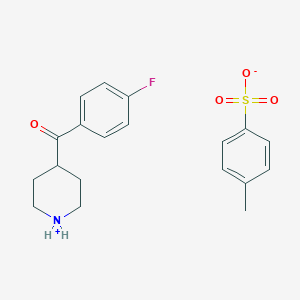

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate

Description

Properties

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLXYJZWWJEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate structure and properties

An In-Depth Technical Guide to 4-(4-fluorobenzoyl)piperidine p-Toluenesulfonate: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, a key organic salt with significant applications in pharmaceutical development and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established protocols for its synthesis and analytical characterization. As a stable, crystalline solid, this tosylate salt is often preferred over its free base form, offering improved handling, purification, and stability. Its primary utility lies in its role as a versatile intermediate for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system. This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of piperidine-based scaffolds.

Introduction: Strategic Importance in Medicinal Chemistry

The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous centrally active agents. The incorporation of a fluorine atom on the benzoyl moiety often enhances metabolic stability and receptor binding affinity, making it a desirable feature in neuroleptic and analgesic drug candidates.[1]

While the free base, (4-fluorophenyl)(piperidin-4-yl)methanone, is a valuable synthetic precursor, it often exists as an oil or low-melting solid, posing challenges for purification and long-term storage. The formation of a p-toluenesulfonate (tosylate) salt is a strategic decision in process chemistry. Tosylate salts are renowned for their high crystallinity, which facilitates purification through recrystallization and ensures greater stability and ease of handling compared to the free base or even the corresponding hydrochloride salt.[2] This guide focuses on the synthesis, properties, and utility of this specific, industrially relevant salt form.

Chemical Structure and Physicochemical Properties

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is an organic salt formed by the protonation of the basic piperidine nitrogen by p-toluenesulfonic acid. This ionic interaction results in the formation of the 4-(4-fluorobenzoyl)piperidinium cation and the tosylate anion.

IUPAC Name: 4-(4-Fluorobenzoyl)piperidinium 4-methylbenzenesulfonate CAS Number: 132442-43-4[3] Molecular Formula: C₁₉H₂₂FNO₄S[3][4] Molecular Weight: 379.45 g/mol [3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and process scale-up considerations.

| Property | Value | Source(s) |

| Appearance | Off-white to light grey powder | [3][4] |

| Melting Point | 187-189.2 °C | [3] |

| Molecular Formula | C₁₉H₂₂FNO₄S | [3][4] |

| Molecular Weight | 379.45 g/mol | [3] |

| Hazard Codes | Xn (Harmful) | [3] |

Synthesis and Purification Workflow

The preparation of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is typically achieved in a two-step process starting from a nitrogen-protected precursor. This approach ensures high purity and yield, leveraging the crystalline nature of the final salt for effective purification.

Caption: A two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis of 4-(4-fluorobenzoyl)piperidine p-Toluenesulfonate

This protocol outlines a reliable method for the synthesis and purification of the title compound. The initial deprotection step is adapted from established procedures for the hydrochloride salt.[5]

Step 1: Preparation of 4-(4-fluorobenzoyl)piperidine (Free Base)

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Perform an extraction with diethyl ether or dichloromethane to remove any non-basic organic impurities. Discard the organic layer.

-

Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to >12 by the slow addition of a concentrated sodium hydroxide solution.

-

Isolation: Extract the resulting aqueous slurry multiple times with a suitable organic solvent (e.g., benzene or toluene).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.

Step 2: Formation of the p-Toluenesulfonate Salt

-

Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acid Addition: In a separate flask, prepare a solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent.

-

Precipitation: Add the p-toluenesulfonic acid solution dropwise to the free base solution with stirring. The tosylate salt will typically precipitate out of the solution.

-

Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.

-

Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with diethyl ether to facilitate drying.

-

Drying: Dry the purified 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate in a vacuum oven to a constant weight.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the final product is essential. The following analytical methods provide a robust, self-validating system to ensure the material meets required specifications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for both the cation and the anion. Expected signals include: aromatic protons from the fluorobenzoyl group (two doublets or multiplets), aliphatic protons of the piperidine ring, a sharp singlet for the methyl group of the tosylate anion (typically around 2.3 ppm), and two doublets for the aromatic protons of the tosylate anion (typically in the 7.1-7.8 ppm range).[6][7]

-

¹³C NMR: The spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon, the carbons of both aromatic rings, the aliphatic carbons of the piperidine ring, and the methyl carbon of the tosylate.

-

-

Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption bands. Expected peaks include a strong C=O stretch for the ketone (approx. 1670-1690 cm⁻¹), strong S=O stretches for the sulfonate group (approx. 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹), and a C-F stretch (approx. 1210-1240 cm⁻¹).[8]

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum in positive ion mode will show the mass of the cation. The expected [M+H]⁺ ion for the 4-(4-fluorobenzoyl)piperidine cation (C₁₂H₁₄FNO) is approximately m/z 208.11.[9]

-

Melting Point Analysis: A sharp melting point range that aligns with the literature value (187-189.2 °C) is a strong indicator of high purity.[3]

Applications in Research and Drug Development

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate serves as a critical building block in the synthesis of more complex pharmaceutical agents.[1]

-

Pharmaceutical Intermediates: It is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptics and other CNS-active drugs. Its structure is a component of compounds designed to interact with neurotransmitter systems.[1]

-

Structure-Activity Relationship (SAR) Studies: The compound is widely used in drug design and SAR studies to explore how modifications to the piperidine or benzoyl moieties affect biological activity, helping to optimize the efficacy and safety of new drug candidates.[1]

-

Precursor to Marketed Drugs: The 4-arylpiperidine framework is central to many successful drugs. For example, related structures are used in the synthesis of paroxetine, a selective serotonin reuptake inhibitor.[2][10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful (Xn).[3] The base component may cause skin, eye, and respiratory irritation.[9][11] Inhalation of the dust should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[11]

-

Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[11][12]

Conclusion

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is more than just a chemical intermediate; it is an enabling tool for pharmaceutical research and development. Its superior physical properties—namely its crystallinity and stability—make it a preferred form for process chemistry, facilitating purification and handling. Its central role as a precursor to a wide array of bioactive molecules underscores its continued importance to scientists and researchers in the field of medicinal chemistry. This guide provides the foundational knowledge required to safely synthesize, characterize, and effectively utilize this valuable compound in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 4-(4-FLUOROBENZOYL)PIPERIDINE P-TOLUENESULFONATE 132442-43-4 wiki. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32592, 4-(4-(p-Fluorobenzoyl)piperidino)-4'-fluorobutyrophenone hydrochloride. Retrieved from [Link]

-

International Journal of Development Research. (2021). SYNTHESIS AND APPLICATION OF PIRIDINIUM P-TOLUENESULFONATE AS CATALYST IN THE METHANOLIC TRANSESTERIFICATION REACTION OF BABASSU. Retrieved from [Link]

- Google Patents. (n.d.). US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

MDPI. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols - Google Patents [patents.google.com]

- 3. 4-(4-FLUOROBENZOYL)PIPERIDINE P-TOLUENESULFONATE | 132442-43-4 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]

- 8. journalijdr.com [journalijdr.com]

- 9. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

The Biological Versatility of 4-(4-Fluorobenzoyl)piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 4-(4-Fluorobenzoyl)piperidine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4-fluorobenzoyl)piperidine moiety is one such "privileged scaffold," a term bestowed upon structures that exhibit the ability to bind to multiple, distinct biological targets with high affinity. This versatility makes it a highly attractive starting point for drug discovery programs targeting a wide array of pathological conditions. This technical guide provides an in-depth exploration of the biological activities of 4-(4-fluorobenzoyl)piperidine derivatives, with a particular focus on their roles as modulators of key neurotransmitter systems. We will delve into their synthesis, structure-activity relationships (SAR), and the critical experimental protocols used to elucidate their pharmacological profiles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this remarkable chemical class.

The 4-(4-fluorobenzoyl)piperidine core is a key building block in the synthesis of numerous bioactive molecules, finding applications in the development of novel analgesics and anti-inflammatory agents.[1] Its significance is particularly pronounced in the field of neuroscience, where it forms the backbone of many atypical antipsychotic drugs. The unique physicochemical properties conferred by the fluorobenzoyl group and the piperidine ring contribute to favorable interactions with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Understanding the nuances of these interactions is paramount to designing next-generation therapeutics with improved efficacy and reduced side-effect profiles.

Multi-Target Engagement: A Focus on Dopamine and Serotonin Receptors

A recurring theme in the pharmacology of 4-(4-fluorobenzoyl)piperidine derivatives is their ability to act as multi-target ligands, simultaneously modulating the activity of different receptor systems. This polypharmacological approach is increasingly recognized as a superior strategy for treating complex multifactorial diseases like schizophrenia.[2] The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder (e.g., hallucinations, delusions).[3] Consequently, antagonism of the dopamine D2 receptor has been a cornerstone of antipsychotic drug action. However, this mechanism is also associated with undesirable extrapyramidal side effects (EPS) due to the blockade of D2 receptors in the nigrostriatal pathway.

Atypical antipsychotics, many of which incorporate the 4-(4-fluorobenzoyl)piperidine scaffold, achieve their improved side-effect profile through a more complex mechanism of action that involves the serotonin system.[2][4] Specifically, potent antagonism of the serotonin 5-HT2A receptor is a key feature of these drugs.[2][5] Blockade of 5-HT2A receptors in the nigrostriatal pathway can disinhibit dopamine release, thereby counteracting the D2 receptor blockade in this region and reducing the risk of EPS.[4] This dual D2/5-HT2A antagonism is a hallmark of many successful atypical antipsychotics and a primary focus in the development of new 4-(4-fluorobenzoyl)piperidine derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning Receptor Affinity and Selectivity

The biological activity of 4-(4-fluorobenzoyl)piperidine derivatives can be exquisitely tuned by modifying their chemical structure. The following table summarizes key SAR findings for dopamine and serotonin receptor interactions, providing a glimpse into how subtle chemical changes can dramatically impact pharmacological profiles.

| Compound/Modification | Target(s) | Affinity (Ki, nM) | Key Structural Feature and Rationale |

| Parent 4-(4-fluorobenzoyl)piperidine | D2, 5-HT2A | Moderate | The core scaffold provides a foundational interaction with both receptor types. The 4-fluorophenyl group is a common feature in many CNS-active drugs and is thought to enhance blood-brain barrier penetration. |

| N-alkylation with a long chain | D2, 5-HT2A | Varies | Elongating the N-alkyl chain can modulate lipophilicity and steric interactions within the receptor binding pocket, often influencing affinity and selectivity. |

| Introduction of a second aromatic ring | D2, 5-HT2A | High | The addition of another aromatic moiety, often linked via a flexible chain, can lead to potent dual antagonists. This second aromatic group can engage in additional hydrophobic and/or pi-stacking interactions. |

| Difluorination of the piperidine ring | D4 | 0.3 | Introduction of gem-difluoro groups at the 4-position of the piperidine ring can significantly enhance affinity and selectivity for the D4 receptor subtype over other dopamine receptors.[1][6] |

| Substitution on the benzoyl ring | 5-HT2A, 5-HT2B | Varies | Modifications to the benzoyl ring, such as the addition of methoxy or other substituents, can alter the electronic and steric properties of the molecule, leading to changes in affinity and functional activity at serotonin receptor subtypes.[7] |

Experimental Protocols for Pharmacological Characterization

To rigorously assess the biological activity of novel 4-(4-fluorobenzoyl)piperidine derivatives, a battery of in vitro and in vivo assays is employed. The following sections provide detailed, step-by-step methodologies for key experiments that are fundamental to any drug discovery program in this area.

In Vitro Assays: Quantifying Receptor Interactions and Functional Activity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human dopamine D2 receptor.[8]

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., EBSS).[9]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle control.

-

Radioligand (e.g., [³H]spiperone) at a concentration near its Kd value.

-

Membrane preparation.

-

-

To determine non-specific binding, include wells containing a high concentration of a known D2 antagonist (e.g., butaclamol).[9]

-

Incubate the plate at room temperature with shaking for a sufficient time to reach equilibrium (e.g., 90 minutes).[9]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices: The use of a stable cell line expressing the receptor of interest ensures a consistent and reproducible source of receptor protein. Rapid filtration is crucial to prevent dissociation of the radioligand-receptor complex. The inclusion of a non-specific binding control is essential for accurate determination of specific binding.

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Protocol: cAMP Assay for Dopamine D2 Receptor Activation

Dopamine D2 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture and Plating:

-

Assay Procedure:

-

Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 5 minutes) to prevent cAMP degradation.[10]

-

Add the test compound at various concentrations along with a fixed concentration of forskolin (an adenylyl cyclase activator).[10]

-

Incubate for a defined period (e.g., 15 minutes) at 37°C.[10]

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known D2 receptor agonist (e.g., quinpirole) and forskolin.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

For agonists, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.[11]

-

Protocol: Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Activation

Serotonin 5-HT2A receptors are Gαq-coupled, and their activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[12]

-

Cell Culture and Dye Loading:

-

Culture U2OS cells stably expressing the human 5-HT2A receptor.[13]

-

Plate the cells in a 96-well plate and allow them to attach.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

-

Record a baseline fluorescence reading.

-

Add the test compound at various concentrations and immediately begin recording the fluorescence signal over time.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.

-

For antagonists, determine the IC50 value for the inhibition of the agonist-induced response.

-

Causality Behind Experimental Choices: The choice of functional assay is dictated by the G-protein coupling of the receptor of interest. For Gαi/o-coupled receptors like D2, measuring the inhibition of cAMP production is a direct readout of receptor activation. For Gαq-coupled receptors like 5-HT2A, monitoring intracellular calcium mobilization is a robust and sensitive method.

In Vivo Assays: Evaluating Antipsychotic-like Activity

In vivo animal models are essential for assessing the potential therapeutic efficacy and side-effect liability of novel compounds.

The catalepsy test in rodents is a widely used model to predict the propensity of a compound to induce extrapyramidal side effects.[14] Catalepsy is characterized by a failure to correct an externally imposed posture.[14]

Protocol: Mouse Catalepsy Bar Test

-

Apparatus: A horizontal bar is placed at a specific height above a flat surface.

-

Procedure:

-

Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

At various time points after administration (e.g., 30, 60, and 90 minutes), gently place the forepaws of each mouse on the bar.[15]

-

Start a timer and measure the time it takes for the mouse to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

The duration of catalepsy is recorded for each animal at each time point.

-

Compare the catalepsy scores of the drug-treated groups to a vehicle-treated control group.

-

A significant increase in the duration of catalepsy suggests a potential for EPS liability.

-

Causality Behind Experimental Choices: This test is based on the well-established link between dopamine D2 receptor blockade in the nigrostriatal pathway and the induction of motor side effects. Compounds with a high cataleptogenic potential are less likely to be developed as atypical antipsychotics.

Prepulse inhibition (PPI) is a neurological phenomenon in which a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong, startling stimulus (pulse).[16] Deficits in PPI are observed in patients with schizophrenia and are thought to reflect an inability to filter out irrelevant sensory information.

Protocol: Prepulse Inhibition Test in Rats

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure:

-

Place the rat in the startle chamber and allow it to acclimate for a period of time.

-

The test session consists of a series of trials presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 70-85 dB) is presented shortly before the strong pulse.

-

No-stimulus trials: No acoustic stimulus is presented.

-

-

Administer the test compound or vehicle before the test session. To model schizophrenia-like PPI deficits, a dopamine agonist (e.g., apomorphine) can be administered, and the ability of the test compound to reverse these deficits is assessed.

-

-

Data Analysis:

-

The startle response is measured as the peak amplitude of the whole-body flinch.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 x [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).

-

A reversal of apomorphine-induced PPI deficits by the test compound is indicative of antipsychotic-like activity.

-

Causality Behind Experimental Choices: PPI is a translational measure of sensorimotor gating that is impaired in schizophrenia. The ability of a compound to restore PPI deficits induced by a dopamine agonist is a strong predictor of its potential antipsychotic efficacy.

Signaling Pathways and Molecular Mechanisms

The biological effects of 4-(4-fluorobenzoyl)piperidine derivatives are ultimately mediated by their influence on intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Serotonin 5-HT2A receptor signaling pathway.

Synthesis of 4-(4-Fluorobenzoyl)piperidine Derivatives

The synthesis of the core 4-(4-fluorobenzoyl)piperidine scaffold and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of fluorobenzene with a suitably protected piperidine-4-carbonyl chloride derivative.

Protocol: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aluminum chloride to fluorobenzene under an inert atmosphere (e.g., nitrogen).

-

Addition of Acyl Chloride: Slowly add 1-acetylisonipecotoyl chloride to the stirring mixture.[17]

-

Reaction: Heat the mixture to reflux for approximately one hour.[17]

-

Workup:

-

Cool the reaction mixture and pour it onto ice.[17]

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., chloroform).[17]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.[17]

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ligroin-diisopropyl ether) to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[17]

Deprotection to Yield 4-(4-Fluorobenzoyl)piperidine Hydrochloride

The acetyl protecting group can be removed by acid hydrolysis.

-

Hydrolysis: Reflux a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in hydrochloric acid (e.g., 6N HCl) for several hours.[18]

-

Workup:

-

Cool the solution and extract with an organic solvent (e.g., ether) to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., sodium hydroxide) and extract the free base into an organic solvent (e.g., benzene).[18]

-

Dry the organic extracts and concentrate under reduced pressure.

-

-

Salt Formation: Dissolve the resulting oil in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[18]

-

Isolation: Collect the salt by filtration, wash with ether, and dry to obtain 4-(4-fluorobenzoyl)piperidine hydrochloride.[18]

Conclusion and Future Directions

The 4-(4-fluorobenzoyl)piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics, particularly in the realm of neuropsychiatric disorders. Its ability to engage with multiple key receptors, most notably dopamine D2 and serotonin 5-HT2A receptors, has paved the way for the development of atypical antipsychotics with improved efficacy and tolerability. The in-depth understanding of the structure-activity relationships and the application of a robust suite of in vitro and in vivo assays are critical for the continued success of drug discovery programs centered on this privileged scaffold.

Future research in this area will likely focus on several key aspects. The development of derivatives with even greater selectivity for specific receptor subtypes or with tailored polypharmacological profiles holds promise for further refining therapeutic outcomes and minimizing off-target effects. Additionally, a deeper understanding of the downstream signaling pathways and the potential for biased agonism at these receptors could open up new avenues for designing drugs that selectively activate beneficial signaling cascades while avoiding those that lead to adverse effects. The continued application of the principles and protocols outlined in this technical guide will undoubtedly contribute to the evolution of 4-(4-fluorobenzoyl)piperidine derivatives from a privileged scaffold to a new generation of life-changing medicines.

References

-

Chem-Impex. 4-(4-Fluorobenzoyl)piperidine hydrochloride. [Link]

-

PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]

- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

-

PrepChem. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 6(1), 107-112.

- Stary, F., Zajdel, P., & Partyka, A. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.

- Leung, K. (2011). N-(4-(4-(2-(2-[18F] Fluoroethoxy) phenyl) piperazine-1-yl) butyl)-4-(3-thienyl) benzamide. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet].

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

- Butini, S., Gemma, S., & Campiani, G. (2011). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 54(11), 3785-3799.

- Campiani, G., Butini, S., & Gemma, S. (2004). 3-[(Aryl)(4-fluorobenzyloxy) methyl] piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry, 12(16), 4381-4391.

- Roth, B. L., & Glennon, R. A. (2001). Characterization of 5-HT (1A, B) and 5-HT (2A, C) serotonin receptor binding. Current protocols in neuroscience, 15(1), 1-1.

-

GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.

- National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program [Internet].

- Geyer, M. A., & Dulawa, S. C. (2003). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Current protocols in neuroscience, 24(1), 8-17.

- Weiner, D. M. (2008). Screening of antipsychotic drugs in animal models. Current protocols in pharmacology, 42(1), 5-30.

- Campiani, G., Butini, S., & Gemma, S. (2004). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry, 12(16), 4381-4391.

-

Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

- Colorado State University-Pueblo. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. The Journal of the Colorado-Wyoming Academy of Science, 53(1), 4.

- Braden, M. R., Parrish, J. C., & Nichols, D. E. (2006). Binding and functional structure-activity similarities of 4-substituted 2, 5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry, 49(24), 7144-7150.

- Millan, M. J., Brocco, M., & Gobert, A. (2005). Effects of antipsychotics in the catalepsy bar test in mice. European journal of pharmacology, 512(2-3), 199-211.

- Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology.

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

-

PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]

- Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Research & Perspectives, 11(6), e01131.

- Grace, A. A. (2016). The MAM model of schizophrenia: a translational tool for the study of antipsychotic drug action. Current topics in behavioral neurosciences, 29, 355-373.

- Wiese, M., & Dror, R. O. (2022). The mechanism for ligand activation of the GPCR–G protein complex. Proceedings of the National Academy of Sciences, 119(17), e2119102119.

-

Mouse Metabolic Phenotyping Centers. (2024). Auditory startle & Prepulse inhibition. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

- Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-133.

- Luciani, K. R., Frie, J. A., & Khokhar, J. Y. (2020).

-

Molecular Devices. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]

- Meltzer, H. Y. (2000). Mechanism of action of atypical antipsychotic drugs. Improving outcomes in schizophrenia and bipolar disorder, 33-49.

- Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs.

- Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current topics in medicinal chemistry, 16(29), 3385-3403.

- Millan, M. J., et al. (2008). The catalepsy test: a powerful paradigm for assessing the extrapyramidal side-effect liability of antipsychotic drugs. International journal of neuro-psychopharmacology, 11(1), 97-113.

- Geyer, M. A. (1999). Animal models for the evaluation of antipsychotic agents. In Pharmacological Treatment of Schizophrenia (pp. 75-98). Springer, Berlin, Heidelberg.

- Luciani, K. R., Frie, J. A., & Khokhar, J. Y. (2020).

- Wadenberg, M. L., et al. (2000). Catalepsy is related to decreased dopamine (DA) transmission at postsynaptic D2 receptors. Neuropsychopharmacology, 22(1), 39-49.

-

International Mouse Phenotyping Consortium. (2015). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]

-

JCGGDB. Prepulse inhibition (PPI) of the Acoustic Startle Response. [Link]

- Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral neuroscience, 102(5), 748.

- Fink-Jensen, A., et al. (2011). Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. European Journal of Pharmacology, 654(1), 58-61.

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. acnp.org [acnp.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 12. msudenver.edu [msudenver.edu]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]

- 15. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. prepchem.com [prepchem.com]

The Strategic Role of 4-(4-Fluorobenzoyl)piperidine in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 4-(4-fluorobenzoyl)piperidine, a cornerstone scaffold in contemporary drug discovery and development. We will dissect its synthesis, derivatization, and critical role in the creation of potent and selective therapeutic agents, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own research endeavors.

Introduction: The Ascendancy of a Privileged Scaffold

The piperidine ring is a ubiquitous and highly valued motif in medicinal chemistry, gracing the structures of a vast array of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile and conformationally flexible framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for optimizing pharmacokinetic profiles.[1]

Within this important class of heterocycles, the 4-(4-fluorobenzoyl)piperidine moiety has emerged as a particularly "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds.[2][3] The unique combination of the piperidine ring and the 4-fluorobenzoyl group confers a specific set of electronic and steric properties that have proven to be highly conducive to potent and selective interactions with a variety of receptors, especially those within the CNS.

The 4-fluorobenzoyl moiety is of particular importance. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the electronic properties of the phenyl ring, enhancing binding affinity and metabolic stability. This strategic placement of a fluorine atom has become a common tactic in modern drug design to fine-tune ligand-receptor interactions.

This guide will illuminate the synthetic accessibility of the 4-(4-fluorobenzoyl)piperidine core, explore its derivatization to generate libraries of novel compounds, and detail its application in the development of key therapeutic agents, including antipsychotics, antidepressants, and analgesics. We will also delve into the critical structure-activity relationships (SAR) that govern the biological activity of its derivatives, providing a roadmap for the rational design of future drug candidates.

Synthesis and Derivatization: Forging the Core and Beyond

The utility of 4-(4-fluorobenzoyl)piperidine as a scaffold is underpinned by its straightforward and scalable synthesis. The following protocols outline the preparation of the core structure and a common derivatization, providing a foundation for further chemical exploration.

Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride

This protocol details the deprotection of a commercially available N-acetylated precursor to yield the foundational secondary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N hydrochloric acid.

-

Hydrolysis: Heat the solution to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution twice with diethyl ether to remove any non-basic impurities.

-

Carefully basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is achieved.

-

Extract the basified aqueous solution with benzene.

-

-

Isolation and Salt Formation:

-

Dry the combined benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

-

Dissolve the residual oil in diethyl ether.

-

Bubble hydrogen chloride gas through the ethereal solution with stirring. The hydrochloride salt will precipitate out of solution.

-

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry. Recrystallization from isopropanol can be performed to obtain the final product with high purity.[4]

Causality and Self-Validation: The use of strong acid (6N HCl) and heat is essential for the hydrolysis of the amide bond of the N-acetyl protecting group. The subsequent acid-base extraction is a classic and effective method for separating the desired amine from unreacted starting material and non-basic byproducts, thus ensuring the purity of the intermediate free base. The formation of the hydrochloride salt not only provides a stable, crystalline solid but also serves as a method of purification, as impurities often remain in the mother liquor. The melting point of the final product can be compared to literature values as a primary validation of its identity and purity.

N-Alkylation: A Gateway to Diverse Functionality

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the optimization of biological activity. The following protocol illustrates a typical N-alkylation reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 60.9 g (0.293 mole) of 4-(4-fluorobenzoyl)piperidine, 46.0 g (0.31 mole) of 3-bromopropanol, and 41.4 g (0.30 mole) of anhydrous potassium carbonate in 750 ml of 1-butanol.

-

Alkylation: Stir the mixture at reflux for 15 hours. Monitor the reaction by TLC.

-

Workup and Purification:

-

Filter the cooled reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under vacuum.

-

Dissolve the residual oil in an acidic aqueous solution and extract with benzene to remove unreacted starting materials.

-

Basify the aqueous layer and extract the product with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Crystallize the product from a suitable solvent system, such as isopropanol and isopropyl ether.[5]

-

Causality and Self-Validation: Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of 3-bromopropanol. 1-Butanol is a suitable high-boiling solvent for this reaction. The acid-base workup is again employed to purify the product. The final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry, and its melting point can be compared to expected values.

Caption: General synthetic routes to 4-(4-fluorobenzoyl)piperidine and its N-substituted derivatives.

A Privileged Scaffold in CNS Drug Discovery

The 4-(4-fluorobenzoyl)piperidine scaffold is a recurring motif in a multitude of CNS-active agents. Its structural features are particularly well-suited for interacting with key neurotransmitter receptors, leading to its widespread use in the development of antipsychotics, antidepressants, and analgesics.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

A significant number of atypical antipsychotic drugs owe their efficacy to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors. The 4-(4-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for achieving high affinity and selectivity for these targets.[2][3] It is often considered a constrained analog of the butyrophenone pharmacophore present in typical antipsychotics like haloperidol.

The piperidine nitrogen allows for the introduction of various side chains that can interact with accessory binding pockets on the receptors, while the 4-fluorobenzoyl group is believed to anchor the ligand in the primary binding site.

Mechanism of Action: Many atypical antipsychotics containing this scaffold act as antagonists or partial agonists at D2 receptors and as potent antagonists at 5-HT2A receptors. This dual-action mechanism is thought to be responsible for their improved side-effect profile compared to older, typical antipsychotics, particularly with respect to extrapyramidal symptoms.

Caption: Key structural features of 4-(4-fluorobenzoyl)piperidine derivatives influencing their biological activity.

Conclusion and Future Perspectives

The 4-(4-fluorobenzoyl)piperidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of CNS-active agents. Its synthetic tractability, coupled with its favorable interactions with key biological targets, has made it a valuable starting point for countless drug discovery programs. The continued exploration of its chemical space through innovative synthetic methodologies and the application of computational modeling will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. As our understanding of the complexities of CNS disorders deepens, the strategic deployment of well-validated scaffolds like 4-(4-fluorobenzoyl)piperidine will remain a critical component of the medicinal chemist's toolkit.

References

-

Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from [Link]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1883. [Link]

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117895. [Link]

-

PubMed Central. (2020). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 246, 117348. [Link]

-

PubMed. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

-

PubMed Central. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(8), 2323. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117895. [Link]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1883. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate CAS number 132442-43-4

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate , a critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists and antipsychotic therapeutics.[1] While the hydrochloride salt (CAS 25519-78-2) is historically common, the p-toluenesulfonate (tosylate) form (CAS 132442-43-4) offers distinct advantages in process chemistry, including superior crystallinity, reduced hygroscopicity, and enhanced stability during storage.[1] This document details its physicochemical profile, synthetic utility, and role as a "privileged scaffold" in the development of drugs such as Ketanserin and Pirenperone .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group, stabilized as a salt with p-toluenesulfonic acid.[1][2][][4] This specific salt form is engineered to facilitate purification and handling in GMP environments.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone 4-methylbenzenesulfonate |

| CAS Number | 132442-43-4 |

| Molecular Formula | C₁₂H₁₄FNO[1][5][2][4] · C₇H₈O₃S (Total: C₁₉H₂₂FNO₄S) |

| Molecular Weight | 379.45 g/mol (Salt); 207.25 g/mol (Free Base) |

| Appearance | Off-white to light gray crystalline powder |

| Melting Point | 187–189°C (Tosylate) vs. 222–224°C (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, warm Ethanol; sparingly soluble in Water |

| Stoichiometry | 1:1 (Amine : Acid) |

The Tosylate Advantage

In process development, the choice of counterion is critical.[1] While the HCl salt is standard, the tosylate salt is often preferred for:

-

Crystallinity: Tosylates often form larger, more well-defined crystals than hydrochlorides, improving filtration rates during manufacturing.[1]

-

Lipophilicity: The tosylate anion adds lipophilicity, which can modify solubility profiles to allow recrystallization from less polar organic solvents (e.g., isopropanol/ethyl acetate) rather than requiring aqueous systems.[1]

Synthetic Utility & Preparation[1][3][4][6][7][8][10][11]

The synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate typically proceeds via the Friedel-Crafts acylation of fluorobenzene, followed by deprotection and salt formation.[1]

Core Synthesis Workflow

The preparation involves three critical stages:

-

Acylation: Reaction of N-acetylisonipecotoyl chloride (or similar protected derivative) with fluorobenzene using AlCl₃.[1]

-

Hydrolysis: Removal of the N-protecting group (acetyl or carbamate) to yield the free secondary amine.[1]

-

Salt Formation: Controlled addition of p-toluenesulfonic acid monohydrate to precipitate the stable salt.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the chemical flow from raw materials to the final tosylate salt.

Figure 1: Synthetic pathway for the production of 4-(4-fluorobenzoyl)piperidine tosylate.

Applications in Drug Discovery[1][4][6]

This compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1] The 4-fluorobenzoylpiperidine moiety is the pharmacophore responsible for affinity toward 5-HT2A (Serotonin) and D2 (Dopamine) receptors.[1]

Key Pharmaceutical Targets

Researchers utilize this intermediate primarily via N-alkylation .[1] The secondary amine of the piperidine ring is a nucleophile that can be coupled with alkyl halides to generate active pharmaceutical ingredients (APIs).[1]

-

Ketanserin: An antihypertensive agent and 5-HT2A antagonist.[1]

-

Pirenperone: A serotonin antagonist used in research.[1]

-

Altanserin: A radioligand for 5-HT2A imaging.[1]

Visualization: Downstream API Synthesis

The diagram below demonstrates how the tosylate salt acts as a divergent building block.

Figure 2: Divergent synthesis of antipsychotic and cardiovascular drugs from the core intermediate.[1]

Analytical Characterization Protocols

To ensure the identity and purity of CAS 132442-43-4, the following analytical parameters should be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The spectrum must show signals for both the piperidine derivative and the tosylate counterion.[1]

-

Tosylate Signals:

-

Piperidine/Benzoyl Signals:

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]

-

Detection: UV at 254 nm (monitoring the benzoyl chromophore).[1]

-

Retention Time: The tosylate ion will elute near the void volume (or be washed out), while the 4-(4-fluorobenzoyl)piperidine cation will retain longer due to the lipophilic benzoyl group.[1]

Handling, Stability, and Safety

Stability[1]

-

Hygroscopicity: The tosylate salt is generally less hygroscopic than the hydrochloride salt, making it more stable for weighing in open air.[1]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis or hydrate formation.[1]

Safety Precautions (GHS Classification)

-

Signal Word: Warning

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Protocol: Use standard PPE (nitrile gloves, safety goggles).[1] All handling of the powder should be performed in a fume hood to prevent inhalation of dust.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine.[1] Retrieved from [Link]

-

Janssen, P. A. J. (1985). Pharmacology of Potent and Selective S2-Serotonergic Antagonists.[1] Journal of Cardiovascular Pharmacology.[1] (Contextual reference for Ketanserin synthesis utilizing this scaffold).

Sources

- 1. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 4. 132442-43-4,(4-fluorophenyl)-piperidin-4-ylmethanone suppliers [vvchem.com]

- 5. 4-(4-(p-Fluorobenzoyl)piperidino)-4'-fluorobutyrophenone hydrochloride | C22H24ClF2NO2 | CID 32592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Designation and Control of Regulatory Starting Materials (RSMs) in API Synthesis

Core Directive: The GMP Boundary

In the lifecycle of a novel therapeutic agent, the designation of Regulatory Starting Materials (RSMs) is the single most critical strategic decision in Chemistry, Manufacturing, and Controls (CMC). It defines the "GMP Boundary"—the point where Good Manufacturing Practice (GMP) regulations (ICH Q7) formally begin.

The Scientific Reality: If you designate an RSM too late in the synthesis, you burden your supply chain with expensive, GMP-manufactured intermediates. If you designate it too early, you risk regulatory rejection because you cannot prove that upstream impurities (especially mutagenic ones) are consistently purged.

This guide details the technical justification required to defend an early RSM designation using Impurity Fate Mapping and Purge Factor Analysis .[1]

Strategic Selection: The ICH Q11 Decision Matrix

The selection of an RSM is not arbitrary; it is a risk assessment exercise governed by ICH Q11 . You must demonstrate that the RSM has defined chemical properties and that the subsequent synthesis is capable of purging impurities to safe levels.

Visualization: RSM Designation Logic Flow

The following decision tree illustrates the logic required to justify a proposed starting material.

Caption: Logic flow for designating Regulatory Starting Materials based on ICH Q11 principles. Note the critical "Propensity to Purge" gate.

Technical Core: Impurity Fate Mapping & Purge Factors[1][2][3]

To justify a custom intermediate as an RSM, you must prove that impurities present in the RSM (or formed upstream) do not carry over to the Drug Substance (DS) above the Toxicological Threshold of Concern (TTC). This is the "Propensity to Purge" argument.

The Purge Factor Equation

The theoretical ability of a process to remove an impurity is calculated as:

However, for regulatory submissions, we use the Predicted Purge Factor based on physicochemical properties (solubility, reactivity, volatility).

| Parameter | Description | Scoring (Typical) |

| Reactivity | Does the impurity react to form a non-impure species? | High (10-100x) |

| Solubility | Is the impurity highly soluble in the mother liquor? | Moderate (10x) |

| Volatility | Is the impurity removed during drying/distillation? | Low-Mod (1-10x) |

| Chromatography | Specific purification step? | High (>100x) |

Visualization: Impurity Fate Pathway

This diagram tracks a Mutagenic Impurity (MI) through a 3-step synthesis, demonstrating the "Carryover" risk.

Caption: Impurity Fate Map showing the cumulative purge factor required to reduce an impurity from RSM to safe levels in the API.

Experimental Protocol: Validation via Spiking Studies

To validate the theoretical purge factors described above, you must perform Spiking Studies . This is the definitive data set required by regulators (FDA/EMA) to accept your RSM justification.

Objective: Demonstrate that even if the RSM is of poor quality (high impurity load), the synthesis process can "clean it up" to specification.

Protocol: Impurity Carryover Validation

Phase 1: Method Development

-

Develop Analytical Method: Create an HPLC/UPLC method capable of detecting the specific impurity (Impurity X) at 0.05% (500 ppm) relative to the intermediate.

-

Linearity Check: Verify detector linearity for Impurity X from LOQ (Limit of Quantitation) to 150% of the spike level.

Phase 2: The Spiking Experiment

-

Baseline Control: Run the standard synthesis of Step 1 using standard RSM. Record the background level of Impurity X.

-

Spike Preparation:

-

Calculate the target spike amount (typically 1.0% to 5.0% w/w relative to the RSM).

-

Note: This represents a "worst-case scenario" far exceeding normal supplier specs.

-

-

Execution:

-

Add the RSM and the Spiked Impurity X to the reactor.

-

Perform the standard reaction, work-up, and isolation protocol exactly as defined in the Master Batch Record.

-

Do not add extra washes or recrystallizations.

-

-

Analysis:

-

Isolate the solid Intermediate 1.

-

Analyze the dried solid for Impurity X.

-

Phase 3: Calculation & Justification

Calculate the Experimental Purge Factor :

Acceptance Criteria:

-

If the impurity is Mutagenic (ICH M7 Class 1/2) : The calculated purge must ensure the level in the final API is < 30% of the TTC (Threshold of Toxicological Concern).

-

If the impurity is Non-mutagenic : The level must be < 0.10% (ICH Q3A).

Data Presentation: Commodity vs. Custom RSM

When selecting materials, use this table to assess regulatory risk.

| Feature | Commodity Chemical | Custom Intermediate (Proposed RSM) |

| Definition | High volume, non-pharma uses (e.g., Toluene, Acetone). | Made specifically for this API; complex structure. |

| Supplier Base | Multiple global suppliers. | Single or limited suppliers. |

| Regulatory Risk | Low .[1] Generally accepted without justification. | High . Requires detailed justification (ICH Q11). |

| Change Control | Suppliers rarely notify of process changes. | Supplier must notify (Quality Agreement required). |

| Impurity Profile | Well understood, stable. | Variable; depends on supplier's synthetic route. |

| Action Required | Standard raw material testing.[2] | Fate & Purge Studies (Section 4) required. |

References

-

ICH Q11 : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[3][4] International Council for Harmonisation. [Link]

-

ICH Q11 Q&A : Questions and Answers: Selection and Justification of Starting Materials.[Link]

-

ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

-

FDA Guidance : Guidance for Industry: Q11 Development and Manufacture of Drug Substances. U.S. Food and Drug Administration.[1][5][6][7][8][9] [Link]

Sources

- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 2. dsinpharmatics.com [dsinpharmatics.com]

- 3. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. youtube.com [youtube.com]

- 7. regulations.gov [regulations.gov]

- 8. fda.gov [fda.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The 4-(4-Fluorobenzoyl)piperidine Moiety: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 4-(4-fluorobenzoyl)piperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutics. This guide provides a comprehensive technical overview of this crucial moiety, delving into its synthesis, physicochemical properties, and profound impact on drug design. We will explore its role in establishing critical interactions with a range of biological targets, with a particular focus on central nervous system (CNS) disorders. Through an examination of structure-activity relationships (SAR), pharmacokinetic and pharmacodynamic profiles, and illustrative case studies of approved drugs, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the 4-(4-fluorobenzoyl)piperidine core in their own discovery programs. Detailed experimental protocols and visual representations of key concepts are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Importance of the 4-(4-Fluorobenzoyl)piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, thereby enhancing the "drug-likeness" of a molecule. When functionalized at the 4-position with a 4-fluorobenzoyl group, the resulting moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity that has proven to be highly advantageous for targeting a variety of biological receptors and enzymes.

The 4-fluorobenzoyl group is particularly noteworthy. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly modulate the electronic properties of the phenyl ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the carbonyl group acts as a key hydrogen bond acceptor, crucial for anchoring the ligand within the binding pocket of its target.[2] This strategic combination of features has rendered the 4-(4-fluorobenzoyl)piperidine moiety a cornerstone in the design of drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly within the CNS.[3]

This guide will systematically deconstruct the multifaceted role of this powerful scaffold, providing a deep dive into its application in contemporary drug discovery.

Synthetic Strategies for the Construction of the 4-(4-Fluorobenzoyl)piperidine Core

The efficient and scalable synthesis of the 4-(4-fluorobenzoyl)piperidine core and its derivatives is paramount for its widespread use in drug discovery. Several robust synthetic strategies have been developed, each with its own advantages depending on the desired scale and substitution patterns.

Friedel-Crafts Acylation of a Piperidine Precursor

A common and direct approach involves the Friedel-Crafts acylation of a suitably protected piperidine derivative with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of the nitrogen protecting group on the piperidine ring is critical to prevent side reactions and to be easily removable in a subsequent step. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Caption: Figure 2: Grignard Reaction and Oxidation.

Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride

This protocol details a common method for the synthesis of the hydrochloride salt of 4-(4-fluorobenzoyl)piperidine, a stable and readily handled form of the moiety.

Step 1: N-Acetylation of Piperidine

-

To a stirred solution of piperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylpiperidine.

Step 2: Friedel-Crafts Acylation

-

To a suspension of aluminum chloride (3.0 eq) in 1,2-dichloroethane, add 4-fluorobenzoyl chloride (1.2 eq) at 0 °C.

-

Add 1-acetylpiperidine (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 3: Deprotection and Salt Formation [4]

-

Reflux a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (1.0 eq) in 6N hydrochloric acid for 2 hours. [4]2. Cool the solution and extract with diethyl ether to remove any non-basic impurities. [4]3. Basify the aqueous layer with a sodium hydroxide solution and extract with benzene. [4]4. Dry the combined benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]5. Dissolve the residual oil in diethyl ether and bubble hydrogen chloride gas through the solution with stirring. [4]6. Collect the precipitated salt by filtration, wash with diethyl ether, and dry to yield 4-(4-fluorobenzoyl)piperidine hydrochloride. [4]

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The 4-(4-fluorobenzoyl)piperidine moiety serves as an excellent anchor for exploring SAR. Subtle modifications to this core can lead to dramatic changes in binding affinity and selectivity for various biological targets. This is particularly evident in its application to CNS targets such as serotonin (5-HT) and dopamine (D) receptors. [2]

The Role of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl group is critical for high-affinity binding to many receptors. The fluorine atom at the para position is generally optimal, as it enhances binding through favorable electronic interactions and can improve metabolic stability. The carbonyl group is a crucial hydrogen bond acceptor, orienting the ligand within the receptor's binding pocket. [2]

Modifications to the Piperidine Ring

The piperidine nitrogen is a key point for derivatization, allowing for the introduction of various side chains that can probe different regions of the receptor binding site. The length, flexibility, and chemical nature of this side chain are critical determinants of potency and selectivity.

| Modification to Piperidine Nitrogen | General Effect on Activity | Example Target(s) |

| Short alkyl chains (e.g., methyl, ethyl) | Often maintains or slightly increases potency. | 5-HT₂A, D₂ Receptors |

| Longer alkyl chains or aralkyl groups | Can increase lipophilicity and potency, but may decrease selectivity. | 5-HT₂A, D₂ Receptors |

| Introduction of polar groups (e.g., hydroxyl, ether) | Can improve solubility and introduce new hydrogen bonding interactions. | Various GPCRs |

Case Study: Antagonists of the 5-HT₂A Receptor

The 4-(4-fluorobenzoyl)piperidine moiety is a hallmark of several potent 5-HT₂A receptor antagonists, such as ketanserin and altanserin. In these molecules, the 4-fluorobenzoylpiperidine core acts as a key pharmacophore, anchoring the molecule in the receptor's binding site. The remainder of the molecule can then be modified to fine-tune selectivity and pharmacokinetic properties. [2]For instance, the introduction of a quinazolinone moiety in ketanserin contributes to its high affinity and selectivity for the 5-HT₂A receptor over other serotonin receptor subtypes.

Pharmacokinetic and Pharmacodynamic Profile

The inclusion of the 4-(4-fluorobenzoyl)piperidine moiety in a drug candidate generally imparts favorable pharmacokinetic properties.

Absorption: The piperidine ring, being a basic amine, can be protonated at physiological pH, which can influence its absorption characteristics. However, the overall lipophilicity of the molecule, which is increased by the benzoyl group, often leads to good oral bioavailability.

Distribution: The lipophilic nature of the 4-fluorobenzoyl group facilitates crossing of the blood-brain barrier, making this moiety particularly well-suited for CNS-targeting drugs.

Metabolism: The fluorine atom on the phenyl ring can block potential sites of aromatic hydroxylation, a common metabolic pathway. The piperidine ring can be susceptible to N-dealkylation or oxidation, but the metabolic stability is often influenced by the nature of the substituent on the piperidine nitrogen.

Excretion: The metabolites and the parent drug are typically eliminated through a combination of renal and hepatic pathways.

Pharmacodynamics: The pharmacodynamic effects of drugs containing this moiety are highly dependent on the specific biological target. For CNS-active drugs, the 4-(4-fluorobenzoyl)piperidine core often contributes to high receptor affinity and prolonged duration of action.

Applications in Approved Drugs

The versatility and favorable properties of the 4-(4-fluorobenzoyl)piperidine moiety are underscored by its presence in a number of approved drugs across various therapeutic areas.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Ketanserin | Antihypertensive | Selective 5-HT₂A receptor antagonist |

| Altanserin | Research Tool | Highly selective 5-HT₂A receptor antagonist |

| Risperidone | Antipsychotic | D₂ and 5-HT₂A receptor antagonist |